molecular formula C10H12 B3425217 2,3-Dimethylstyrene CAS No. 40243-75-2

2,3-Dimethylstyrene

Cat. No.: B3425217
CAS No.: 40243-75-2
M. Wt: 132.20 g/mol
InChI Key: HLOUDBQOEJSUPI-UHFFFAOYSA-N
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Description

2,3-Dimethylstyrene, also known as 1,2-Dimethyl-3-vinylbenzene, is an aromatic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethylene in the presence of a catalyst, followed by dehydrogenation. Another method includes the Friedel-Crafts alkylation of xylene with ethylene, using aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 2,3-dimethylphenylethane. This process is carried out at high temperatures and in the presence of a suitable catalyst, such as chromium oxide or platinum .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylstyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylstyrene involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical or ionic polymerization to form polymers. The presence of methyl groups influences the reactivity and stability of the resulting polymers .

Comparison with Similar Compounds

Comparison: 2,3-Dimethylstyrene is unique due to the specific positioning of the methyl groups, which affects its chemical reactivity and physical properties. Compared to styrene, it has higher boiling and melting points and different polymerization behavior. The presence of two methyl groups also enhances its stability and resistance to oxidation .

Properties

IUPAC Name

1-ethenyl-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUDBQOEJSUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865381
Record name 1-Ethenyl-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27496-76-0, 27576-03-0, 40243-75-2
Record name Vinylxylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethenyl-, dimethyl deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylxylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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